2,3,4,6-Tetrabromobiphenyl
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
115245-10-8 |
|---|---|
Molecular Formula |
C12H6Br4 |
Molecular Weight |
469.79 g/mol |
IUPAC Name |
1,2,3,5-tetrabromo-4-phenylbenzene |
InChI |
InChI=1S/C12H6Br4/c13-8-6-9(14)11(15)12(16)10(8)7-4-2-1-3-5-7/h1-6H |
InChI Key |
XHVQAQZZPWSOSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2Br)Br)Br)Br |
Origin of Product |
United States |
Environmental Transformation and Degradation Pathways of 2,3,4,6 Tetrabromobiphenyl and Polybrominated Biphenyls
Photochemical Transformation Mechanisms in Environmental Media
Photolysis, or degradation induced by light, is a primary abiotic pathway for the transformation of PBBs in surface waters and the atmosphere. This process involves the cleavage of carbon-bromine (C-Br) bonds, leading to the formation of lower-brominated, and sometimes more mobile, congeners.
The photochemical degradation of 2,3,4,6-Tetrabromobiphenyl can occur through two distinct mechanisms: direct and indirect photolysis.
Direct Photolysis: This process occurs when the this compound molecule directly absorbs ultraviolet (UV) radiation, typically in the range of 280-320 nm (UV-B), which is present in sunlight. The absorbed energy excites the molecule, leading to the homolytic cleavage of a C-Br bond. This process is highly dependent on the bond dissociation energy. For PBBs, C-Br bonds at the ortho positions (positions 2, 2', 6, 6') are sterically hindered and have lower bond energies, making them more susceptible to photolytic cleavage than bonds at meta (3, 3', 5, 5') or para (4, 4') positions. For this compound, photolysis preferentially removes the ortho-bromine at position 6, yielding 2,3,4-tribromobiphenyl (B12805453) as a major initial product.
Indirect Photolysis: This pathway is mediated by natural photosensitizers present in the environment, such as dissolved organic matter (DOM), humic acids, and fulvic acids. These substances absorb solar radiation and transfer the energy to the PBB molecule or generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH) or singlet oxygen (¹O₂). These reactive species then attack the PBB molecule, initiating debromination. Indirect photolysis can significantly accelerate the degradation of PBBs, especially in natural waters rich in DOM. The mechanism often involves electron transfer from the excited state of the sensitizer (B1316253) to the PBB, forming a radical anion that subsequently expels a bromide ion.
Research has shown that the photolytic debromination of this compound in hexane (B92381) solution under UV irradiation (λ > 285 nm) proceeds sequentially. The primary step is the loss of an ortho-bromine, followed by the loss of a meta-bromine, demonstrating a clear positional preference.
The rate and efficiency of the photodegradation of this compound are profoundly influenced by various environmental factors.
Solvent Medium: The nature of the solvent plays a critical role. In non-polar solvents like hexane, direct photolysis is the dominant pathway. In contrast, in polar, hydrogen-donating solvents like methanol (B129727) or isopropanol (B130326), the degradation rate is often enhanced. These solvents can stabilize radical intermediates and act as hydrogen donors to complete the debromination process, replacing the cleaved bromine atom with a hydrogen atom.
Presence of Sensitizers: As noted, the presence of humic acids significantly accelerates photodegradation rates in aqueous systems. Studies have demonstrated that increasing humic acid concentration can decrease the photolytic half-life of PBBs by orders of magnitude. For instance, the photodegradation of a related congener, 2,2',4,4',5,5'-hexabromobiphenyl (B1200347), was found to be 20 times faster in natural water containing DOM than in pure water.
pH: The pH of an aqueous solution can affect the chemical structure and properties of photosensitizers like humic acids, thereby altering their ability to mediate indirect photolysis. Changes in pH can influence the charge and aggregation state of DOM, impacting its light absorption capacity and its interaction with PBB molecules.
Oxygen Concentration: Dissolved oxygen can have a dual role. It can act as a quencher of the excited triplet state of the PBB or the sensitizer, thereby inhibiting degradation. Conversely, it can participate in the formation of reactive oxygen species, potentially contributing to oxidative degradation pathways, although reductive debromination is typically dominant for PBBs.
Table 1: Factors Influencing Photodegradation Kinetics of this compound
| Environmental Factor | Influence on Degradation Rate | Underlying Mechanism | Example Observation |
|---|---|---|---|
| Solvent Polarity | Increased rate in polar, H-donating solvents (e.g., methanol) | Stabilization of radical intermediates and provision of hydrogen atoms for substitution. | Faster debromination of PBBs in isopropanol compared to hexane. |
| Humic Acids (DOM) | Significant rate enhancement | Acts as a photosensitizer, facilitating indirect photolysis via energy transfer or generation of reactive species. | Photolytic half-life of PBBs can decrease from months in pure water to days in DOM-rich water. |
| pH | Variable; affects sensitizer activity | Alters the conformation and photochemical properties of dissolved organic matter (DOM). | Degradation rates can vary with pH due to changes in DOM's ability to absorb light and interact with PBBs. |
| Oxygen (O₂) | Complex role (can inhibit or enhance) | Can quench excited states (inhibitory) or participate in forming reactive oxygen species (enhancing). | Degradation is often faster under nitrogen-purged (anoxic) conditions, suggesting quenching is a significant effect. |
Advanced Chemical and Physical Remediation Strategies
Advanced remediation strategies for polybrominated biphenyls (PBBs), including this compound, leverage chemical and physical processes to degrade these persistent organic pollutants. These methods aim to break down the resilient structure of PBBs, often by targeting the carbon-bromine bonds.
Electrochemical Reduction Methods
Electrochemical reduction has emerged as a promising technique for the dehalogenation of brominated organic compounds. provectusenvironmental.com This method involves the transfer of electrons to the target molecule, leading to the cleavage of carbon-halogen bonds. For PBBs, this process results in reductive debromination, forming less brominated biphenyls and ultimately non-halogenated products. provectusenvironmental.com
The effectiveness of electrochemical reduction is highly dependent on the electrode material and the presence of a catalyst. provectusenvironmental.com Noble metals such as palladium (Pd) are often used as catalysts due to their excellent catalytic properties in promoting dehalogenation reactions. mdpi.com For instance, studies on the related compound 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) have shown that Pd-modified foam metal electrodes (like Nickel, Copper, and Silver) significantly enhance debromination performance. mdpi.com The mechanism can involve direct electron transfer or, more commonly, electrocatalytic hydrodehalogenation, where adsorbed hydrogen on the catalyst surface reacts with the PBB molecule. provectusenvironmental.com
Research on various polybrominated compounds has demonstrated that the position of the bromine atoms on the biphenyl (B1667301) rings influences the ease of reduction. redalyc.org While specific studies on the electrochemical reduction of this compound are limited, research on similar compounds like 2,4,6-tribromophenol (B41969) and 2,4-dibromophenol (B41371) has shown that ortho-bromine atoms can be more difficult to remove than those at para-positions. redalyc.orgscielo.org.mx The process can be carried out using constant-potential or constant-current methods in various solvents, including acetonitrile (B52724) and water mixtures. scielo.org.mx
Table 1: Factors Influencing Electrochemical Reduction of Polybrominated Compounds
| Factor | Description | Impact on Efficiency | Reference |
| Cathode Material | The surface where reduction occurs. Materials include Pt, Ni, Ti, Cu, Ag, and carbon. | Product distribution and degradation rates are affected by the choice of cathode. scielo.org.mx | scielo.org.mx |
| Catalyst | Substances that increase the rate of reaction, such as Palladium (Pd). | Pd catalysts significantly enhance the rate and efficiency of debromination. mdpi.com | mdpi.com |
| Solvent System | The medium in which the reaction is conducted (e.g., acetonitrile, water). | The choice of solvent can affect the extent of debromination. scielo.org.mx | scielo.org.mx |
| Current Density | The amount of current per unit area of the electrode. | Increasing current density can increase the degradation rate up to an optimal point. mdpi.com | mdpi.com |
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) utilize highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), to degrade persistent organic pollutants like PBBs. mdpi.com These radicals have high oxidation potentials, allowing them to non-selectively attack and break down complex organic molecules. mdpi.comnih.gov
AOPs can be initiated through various activation methods, including chemical activation (e.g., Fenton and Fenton-like reactions), thermal activation, or UV light. nih.govmdpi.com For PBBs and related compounds, persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) are common precursors for generating sulfate radicals. mdpi.comnih.gov The activation of these precursors can be achieved using transition metals. mdpi.com Pyrite (FeS₂), a naturally occurring iron sulfide (B99878) mineral, has been identified as an effective and environmentally friendly catalyst for activating oxidants like hydrogen peroxide and persulfate to generate the necessary radicals for pollutant degradation. mdpi.com
The degradation pathway in AOPs can involve debromination, hydroxylation, and eventual ring-opening of the biphenyl structure. nih.gov For example, in the degradation of tetrabromobisphenol S (TBBPS), a related brominated flame retardant, transformation pathways included debromination and β-scission. nih.gov AOPs have demonstrated high removal efficiency for similar pollutants like polychlorinated biphenyls (PCBs), achieving 77-99% degradation. nih.gov
Table 2: Common Advanced Oxidation Processes for Halogenated Pollutants
| AOP Method | Oxidant/Precursor | Activator/Catalyst | Primary Reactive Species | Reference |
| Fenton/Fenton-like | Hydrogen Peroxide (H₂O₂) | Fe²⁺ / Fe³⁺, Pyrite | Hydroxyl Radical (•OH) | mdpi.com |
| Persulfate (PS) Oxidation | Persulfate (S₂O₈²⁻) | Heat, UV, Transition Metals (e.g., Fe²⁺) | Sulfate Radical (SO₄•⁻) | nih.govmdpi.com |
| Peroxymonosulfate (PMS) Oxidation | Peroxymonosulfate (HSO₅⁻) | Pyrite, Transition Metals | Sulfate Radical (SO₄•⁻), Hydroxyl Radical (•OH) | mdpi.com |
Subcritical Fluid-Based Degradation Approaches
Subcritical fluid-based degradation utilizes fluids, most commonly water, held at temperatures and pressures below their critical point but high enough to alter their physical properties significantly. mdpi.com Subcritical water (e.g., temperature between 100°C and 374°C) exhibits a lower dielectric constant and a higher ion product than ambient water, making it an excellent medium for dissolving nonpolar organic compounds like PBBs and acting as a catalyst for hydrolysis reactions. mdpi.comnih.gov
This approach has been effectively used for the debromination of brominated flame retardants from various matrices, including waste circuit boards and contaminated soils. acs.orggnest.org By adjusting temperature and pressure, the properties of the subcritical fluid can be tuned to optimize the degradation of specific pollutants. nih.gov For instance, treating waste circuit boards with subcritical water at 225°C has been shown to facilitate debromination. acs.org Studies on other brominated flame retardants have shown that extending reaction time in subcritical water can significantly increase the debromination rate. gnest.org
Besides water, other fluids like methanol and isopropanol can be used in their subcritical state. gnest.org The process not only degrades the compounds but can also be used as an extraction technique to remove them from solid matrices like soil and sediment. nih.gov Research on PAHs demonstrated that subcritical water extraction at 250°C could achieve over 90% removal from contaminated soils. nih.gov
Formation and Persistence of Environmental Transformation Products
This compound is not only a component of some commercial PBB mixtures but can also be a transformation product resulting from the environmental degradation of more highly brominated PBB congeners. mdpi.com The primary pathway for the formation of lower-brominated PBBs in the environment is the reductive debromination of higher-brominated congeners, a process that can be mediated by microorganisms or photolysis. mdpi.comcdc.gov
For example, anaerobic microorganisms in river sediments have been shown to biodegrade highly substituted PBBs by removing bromine atoms, primarily from the meta and para positions. cdc.gov Studies on the degradation of 2,2',4,4',5,5'-hexabromobiphenyl (PBB-153), a major component of the FireMaster® flame retardant mixture, showed that it can be reduced to various tetrabromobiphenyl congeners. mdpi.com Similarly, photolytic degradation, especially in the presence of a proton-donating solvent like methanol, can cause the stepwise removal of bromine atoms from PBBs. cdc.gov
The resulting transformation products, including various tetrabromobiphenyl isomers, are themselves persistent organic pollutants. mdpi.comcdc.gov Like their parent compounds, they are hydrophobic and tend to adsorb strongly to soil and sediment, limiting their mobility but contributing to their long-term persistence in the environment. cdc.gov The degradation of PBBs is a key issue, as the transformation of higher congeners can lead to the formation of lower, and sometimes more toxic and bioavailable, congeners. pops.intdiva-portal.org
Bioaccumulation, Bioconcentration, and Trophic Transfer Within Ecological Systems
Uptake and Bioaccumulation in Aquatic and Terrestrial Organisms
The bioaccumulation of 2,3,4,6-Tetrabromobiphenyl is primarily driven by its low aqueous solubility and high octanol-water partition coefficient (log Kow), which indicates a strong affinity for lipids . In aquatic environments, organisms absorb this compound through several key pathways. Fish and other gill-breathing organisms can directly uptake dissolved this compound from the water column via passive diffusion across gill membranes . Additionally, dermal absorption and, most significantly, dietary intake contribute to the total body burden in aquatic fauna . Benthic invertebrates, such as oligochaetes and chironomids, accumulate the congener from contaminated sediments, subsequently transferring it to bottom-feeding fish .
In terrestrial ecosystems, the primary route of exposure and uptake for most organisms is through the diet . This compound can adsorb to soil particles and be taken up by soil invertebrates, which are then consumed by birds, small mammals, and other predators. The compound's persistence allows it to remain in the soil for extended periods, providing a long-term source for entry into the terrestrial food chain . Once ingested, its lipophilic nature ensures efficient absorption from the gastrointestinal tract and subsequent deposition in adipose tissues, liver, and other lipid-rich organs [4, 11].
Bioconcentration Factors (BCFs) Across Trophic Levels
The Bioconcentration Factor (BCF) quantifies the accumulation of a chemical in an organism directly from the surrounding medium (typically water) to a level higher than that in the environment at equilibrium. Due to its lipophilicity, this compound exhibits high BCF values in aquatic species .
Studies with fish species have provided empirical BCF data for PBB congeners. For instance, research on fathead minnows (Pimephales promelas) exposed to tetrabromobiphenyl congeners has demonstrated significant bioconcentration potential. The BCF for tetrabromobiphenyls in these organisms has been measured in the tens of thousands, highlighting their capacity to concentrate substantially from low ambient water concentrations [1, 10].
| Organism | Compound Class | BCF Value (Whole Body, Wet Weight) | Source |
|---|---|---|---|
| Fathead Minnow (Pimephales promelas) | Tetrabromobiphenyl | 21,400 | |
| Rainbow Trout (Oncorhynchus mykiss) | Tetrabromobiphenyl | 18,000 |
A clear relationship exists between the degree of bromination of a PBB congener and its BCF value. Generally, BCF increases with the number of bromine atoms from mono- to hexa-brominated congeners, corresponding to an increase in lipophilicity . This compound, as a tetrabrominated congener, falls into a category with very high bioconcentration potential. Its molecular size and structure allow for efficient passage across biological membranes, while its high lipophilicity drives partitioning into organismal lipids. However, this trend does not continue indefinitely. For highly brominated congeners (e.g., octa- to deca-bromobiphenyls), the BCF may plateau or decrease. This is attributed to their larger molecular size, which can sterically hinder uptake across membranes like the gills, and their extremely low water solubility, which reduces their bioavailability in the water column .
Biomagnification Potential within Food Webs
Biomagnification is the process whereby the concentration of a persistent, lipophilic substance increases in organisms at successively higher levels in a food chain. This compound possesses the key characteristics for biomagnification: it is persistent, bioavailable, and bioaccumulative .
Field studies of contaminated ecosystems, such as the Great Lakes, have demonstrated the trophic transfer and biomagnification of PBBs. In these food webs, concentrations of PBBs, including tetrabrominated congeners, are observed to increase from lower trophic levels (e.g., phytoplankton, zooplankton) to intermediate levels (e.g., forage fish like alewife) and are highest in top predator fish (e.g., lake trout) and fish-eating birds (e.g., herring gulls) . The increase in concentration at each trophic step occurs because the predator consumes prey containing the contaminant, and the contaminant is retained and accumulated in the predator's fatty tissues more efficiently than the energy from the food is assimilated .
| Trophic Level | Organism | Typical Concentration (ng/g lipid weight) | Source |
|---|---|---|---|
| 1 (Producer) | Phytoplankton | ~5 | |
| 2 (Primary Consumer) | Amphipod (Diporeia) | ~40 | |
| 3 (Secondary Consumer) | Alewife (Alosa pseudoharengus) | ~250 | |
| 4 (Tertiary Consumer) | Lake Trout (Salvelinus namaycush) | ~1,800 |
Species-Specific Differences in Bioaccumulation and Retention
The accumulation and retention of this compound can vary significantly among species due to differences in physiology, diet, and metabolic capacity . The ability to metabolize and excrete PBBs is a critical factor determining a congener's biological half-life and, consequently, its bioaccumulation potential.
Metabolism of PBBs often involves cytochrome P450 (CYP) enzymes, which hydroxylate the biphenyl (B1667301) structure, increasing its water solubility and facilitating excretion. The structure of the PBB congener influences its susceptibility to metabolic attack. Congeners with adjacent, non-halogenated carbon atoms are generally more readily metabolized . The this compound congener has an unsubstituted carbon at the 5-position, adjacent to the brominated 4- and 6-positions, making it potentially more susceptible to metabolism compared to congeners lacking such sites (e.g., 2,2',4,4',5,5'-Hexabromobiphenyl).
Consequently, species with robust CYP enzyme systems may exhibit lower bioaccumulation and shorter retention times for this congener. For example, some fish species, like carp, have been shown to metabolize certain PBB congeners more effectively than others, such as rainbow trout . This metabolic difference leads to species-specific accumulation patterns even within the same contaminated environment .
Maternal Transfer of PBBs in Vertebrate Models
Maternal transfer represents a significant, non-dietary exposure pathway for developing vertebrates. Because this compound is highly lipophilic, it accumulates in maternal adipose tissue. During periods of high energy demand, such as gestation and lactation, these lipid stores are mobilized .
In placental mammals, the mobilized PBBs can cross the placental barrier, leading to in utero exposure of the fetus. An even more significant route of transfer occurs postnatally via lactation. Milk is rich in lipids, and lipophilic compounds like this compound readily partition into it. As a result, suckling offspring can receive a substantial body burden of the contaminant from their mother . Studies in laboratory models, such as rats, have confirmed the high efficiency of this transfer, where a significant percentage of the mother's PBB burden can be passed to her litter during the lactation period. This process effectively transfers the chemical burden from one generation to the next, contributing to its long-term persistence within a population .
Analytical Methodologies for the Characterization and Quantification of 2,3,4,6 Tetrabromobiphenyl and Pbb Congeners
Synthesis and Certification of Authentic Congener Standards
The foundation of accurate quantification of polybrominated biphenyls (PBBs) lies in the availability of high-purity, certified reference standards for individual congeners. bcp-instruments.com Laboratories rely on these standards for instrument calibration and for verifying the accuracy and reliability of analytical methods. bcp-instruments.com
The synthesis of specific PBB congeners, including 2,3,4,6-tetrabromobiphenyl, can be a complex process. One documented approach involves the photochemical debromination of more highly brominated biphenyls, such as PBB 209, using UV light or a sun simulator. researchgate.net This process leads to a reductive debromination, producing a variety of lower-brominated congeners. researchgate.net The resulting products can then be isolated and purified using techniques like normal and reversed-phase high-performance liquid chromatography (HPLC). researchgate.net Identification and characterization of the synthesized congeners are typically confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). nih.govdiva-portal.org
Once synthesized, these individual congener standards undergo a rigorous certification process. Organizations like the National Institute of Standards and Technology (NIST) and the European Commission's Joint Research Centre (JRC) produce certified reference materials (CRMs). nist.govnist.govresearchgate.net This certification involves inter-laboratory comparisons and the use of multiple analytical techniques to establish a certified mass fraction value with a high degree of confidence and a stated uncertainty. nist.govresearchgate.netlabmix24.com These CRMs, which can be solutions of individual congeners or matrix materials like fortified human serum or milk, are essential for method validation and ensuring the comparability of data across different laboratories. nist.govnist.govlabmix24.com
For instance, NIST has developed Standard Reference Materials (SRMs) such as SRM 1958 (Fortified Human Serum) and SRM 1954 (Organic Contaminants in Fortified Human Milk) which include certified values for PBB 153 and various polybrominated diphenyl ether (PBDE) congeners. nist.govnist.gov The certification process for these materials involves agreement between results from NIST, the Centers for Disease Control and Prevention (CDC), and other laboratories using different analytical methods. nist.govnist.gov
Sample Preparation and Cleanup Procedures for Environmental and Biological Matrices
Extracting and isolating this compound and other PBB congeners from complex environmental and biological samples is a critical step that significantly influences the accuracy and sensitivity of the final analysis. The chosen method must effectively separate the target analytes from interfering matrix components.
Extraction Techniques from Soil, Sediment, Water, and Biota
The lipophilic (fat-loving) nature of PBBs dictates the choice of extraction solvents and techniques. wiley.com For solid matrices like soil and sediment, common methods include ultrasonic extraction with solvent mixtures such as hexane (B92381) and methyl tert-butyl ether. researchgate.net Soxhlet extraction using toluene (B28343) is another established technique for these sample types. thermofisher.cn
For aqueous samples like water, liquid-liquid extraction is a common approach. nih.gov This involves partitioning the PBBs from the water into an organic solvent. nih.gov For biological samples (biota) such as fish tissue or serum, extraction is often performed with a mixture of a non-polar solvent and a more polar solvent to efficiently extract the lipophilic PBBs from the fatty tissues. wiley.com For example, a common method for human serum involves liquid-liquid extraction followed by solid-phase extraction. nih.gov It has been noted that analysis of serum and plasma samples can often be used interchangeably. nih.gov
The table below summarizes common extraction techniques for different matrices.
| Matrix | Extraction Technique | Solvents |
| Soil/Sediment | Ultrasonic Extraction, Soxhlet Extraction | Hexane/Methyl tert-butyl ether, Toluene |
| Water | Liquid-Liquid Extraction | Hexane/Methyl tert-butyl ether |
| Biota (e.g., tissue, serum) | Liquid-Liquid Extraction, Solid-Phase Extraction | Dichloromethane, Hexane, Toluene |
Advanced Matrix Cleanup and Fractionation Methods (e.g., Multilayer Silica (B1680970), Liquid Chromatography)
Following extraction, the sample extract contains not only the PBBs of interest but also a host of other co-extracted compounds (lipids, pigments, etc.) that can interfere with chromatographic analysis. Therefore, a cleanup step is essential.
Multilayer silica gel chromatography is a powerful technique for removing interfering compounds. google.comfujifilm.comresearchgate.net Columns are packed with different layers of silica gel, each modified for a specific purpose. google.comfujifilm.com For example, a column might contain layers of:
Acidified silica gel (sulfuric acid-impregnated): To remove oxidizable compounds. google.com
Base-modified silica gel (NaOH-impregnated): To remove acidic interferences. google.com
Silver nitrate-impregnated silica gel: To retain sulfur-containing compounds. google.com
Activated silica gel: For general cleanup and fractionation. google.com
This multi-layered approach allows for a highly effective and targeted cleanup of the sample extract. google.comdiva-portal.org
Liquid chromatography (LC) , particularly high-performance liquid chromatography (HPLC), can be used for both cleanup and fractionation. nih.govantteknik.com Normal-phase HPLC can separate PBBs from other classes of compounds, yielding enriched fractions of specific congeners. nih.gov Gel permeation chromatography (GPC) is another LC technique frequently used to remove high-molecular-weight interferences like lipids from biological extracts. nih.gov Modern preparative LC systems can automate the fractionation process, significantly reducing manual labor and improving reproducibility. antteknik.com
The following table outlines some advanced cleanup and fractionation methods.
| Technique | Principle | Application |
| Multilayer Silica Gel Chromatography | Utilizes different layers of modified silica gel to remove specific types of interferences. | Cleanup of extracts from various matrices to remove lipids, pigments, and other interfering compounds. google.comfujifilm.com |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their affinity for a stationary phase and a mobile phase. | Fractionation of complex mixtures to isolate specific PBB congeners or groups of congeners. nih.gov |
| Gel Permeation Chromatography (GPC) | Separates molecules based on their size. | Removal of large molecules like lipids from biological sample extracts. nih.gov |
Chromatographic Separation Techniques
The final step in the analysis of this compound and its congeners is their separation and quantification using chromatography. Due to the complexity of PBB mixtures and the potential for co-elution with other halogenated compounds, high-resolution chromatographic techniques are required.
Gas Chromatography (GC) Applications for Congener Resolution
Gas chromatography (GC) is the standard technique for the analysis of PBBs. epa.gov The separation is typically performed on capillary columns with an apolar or slightly polar stationary phase. researchgate.net When coupled with a sensitive and selective detector, such as a mass spectrometer (MS), GC can provide excellent resolution and quantification of individual PBB congeners. nih.govnih.gov
For example, a method using gas chromatography-tandem mass spectrometry (GC-MS/MS) has been developed for the quantification of 15 PBBs and polychlorinated biphenyls (PCBs) in human serum, achieving low detection limits in the pg/mL range. nih.gov High-resolution mass spectrometry (HRMS) coupled with GC offers even greater selectivity and sensitivity, which is crucial for analyzing trace levels of PBBs in complex matrices. nih.gov
Comprehensive Two-Dimensional Gas Chromatography (GC×GC)
For extremely complex samples where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GC×GC) is a powerful alternative. researchgate.netosti.gov In GC×GC, the effluent from the first GC column is subjected to a second, different type of GC column for further separation. nih.gov This results in a significant increase in peak capacity and separation power, allowing for the resolution of co-eluting compounds. osti.gov
GC×GC has been successfully applied to the separation of PBBs from other halogenated compounds like PBDEs and PCBs. osti.govnih.gov The technique, often paired with a time-of-flight mass spectrometer (TOF-MS), provides highly detailed chromatograms that can resolve hundreds of compounds in a single analysis. uliege.bejeol.com This comprehensive approach is particularly valuable for untangling the complex mixtures of contaminants often found in environmental and biological samples. osti.govuliege.be
The table below highlights key aspects of the chromatographic techniques used for PBB analysis.
| Technique | Detector(s) | Key Advantages |
| Gas Chromatography (GC) | Mass Spectrometry (MS), Tandem Mass Spectrometry (MS/MS), High-Resolution Mass Spectrometry (HRMS) | Well-established, provides good resolution and quantification. nih.govnih.gov |
| Comprehensive Two-Dimensional Gas Chromatography (GC×GC) | Time-of-Flight Mass Spectrometry (TOF-MS), Micro-Electron Capture Detector (µECD) | Extremely high resolving power, ideal for complex mixtures, separates co-eluting compounds. researchgate.netosti.gov |
Mass Spectrometric Detection and Quantification Methods
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC), has become the cornerstone for the analysis of PBBs. The choice of ionization and detection methods is critical for achieving the required sensitivity and selectivity.
Electron Capture Negative Chemical Ionization Mass Spectrometry (ECNI-MS) is a highly sensitive ionization technique well-suited for electrophilic compounds like PBBs. wikipedia.org In this method, low-energy electrons are captured by the analyte molecules, leading to the formation of negative ions. wikipedia.org For PBBs, this process is highly efficient and often results in the formation of bromide ions ([Br]⁻) as the most abundant species, particularly for hexabromobiphenyls. nilu.no
While ECNI-MS offers excellent sensitivity, its selectivity can be a limitation. nih.gov The reliance on detecting the unspecific bromide ions (m/z 79 and 81) means that other brominated compounds co-eluting from the gas chromatograph can cause interference, potentially leading to false positives. researchgate.net Despite this, ECNI-MS is a valuable tool for trace-level analysis, and its fragmentation patterns can sometimes help distinguish between certain isomers that are not differentiable by other methods. wikipedia.orgwm.edu For instance, the degree of fragmentation in ECNI has been linked to the number of ortho-substituted chlorine atoms in polychlorinated biphenyls (PCBs), a principle that can be extended to PBBs. wm.edu
High-Resolution Mass Spectrometry (HRMS) offers a significant advantage in selectivity over low-resolution MS. chromatographyonline.com By measuring the mass-to-charge ratio of ions with high accuracy, HRMS can distinguish between ions of the same nominal mass but different elemental compositions. This capability is crucial for differentiating PBB congeners from other co-eluting compounds that may have interfering ions at the same nominal mass.
When coupled with gas chromatography (GC-HRMS), this technique is considered one of the most selective and specific approaches for PBB analysis. nih.govnih.gov GC-HRMS operated under electron ionization (EI) conditions has been shown to be a reliable technique with high selectivity and adequate sensitivity for the determination of polybrominated diphenyl ethers (PBDEs), a class of compounds structurally related to PBBs. nih.gov While more costly and technically demanding than other MS methods, the high degree of confidence in the identification and quantification of specific congeners makes HRMS a preferred method for regulatory and research applications. chromatographyonline.comnih.gov
Tandem Mass Spectrometry (MS/MS) provides an additional layer of selectivity by isolating a specific precursor ion and then fragmenting it to produce characteristic product ions. This technique, often performed on triple quadrupole mass spectrometers, significantly reduces background noise and chemical interferences. thermofisher.com The use of selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions are monitored, enhances both sensitivity and selectivity. nilu.nothermofisher.com
GC-MS/MS has been successfully employed for the quantification of PBBs and PCBs in human serum, demonstrating high sensitivity with limits of detection in the low picogram-per-milliliter range. nih.gov This method allows for the reliable quantification of target analytes even in complex biological matrices. nih.govescholarship.org While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also utilized for halogenated compounds, GC-MS/MS generally offers better separation for the numerous PBB congeners. mdpi.com
Table 1: Comparison of Mass Spectrometric Techniques for PBB Analysis
| Feature | ECNI-MS | HRMS | MS/MS |
|---|---|---|---|
| Primary Advantage | High Sensitivity | High Selectivity | High Selectivity & Sensitivity |
| Principle | Forms negative ions via electron capture | Measures exact mass of ions | Isolates and fragments specific ions |
| Common Application | Trace-level screening | Confirmatory analysis | Quantitative analysis in complex matrices |
| Potential Limitation | Susceptible to interference from other brominated compounds | Higher cost and complexity | Requires method development for each congener |
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification of organic micropollutants, including PBBs. epa.gov This method involves adding a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C-labeled PBB congener) to the sample prior to extraction and cleanup. ebrary.netptb.de Because the labeled internal standard is chemically identical to the native analyte, it experiences the same losses during sample preparation. ptb.de
Quantification is based on measuring the ratio of the native analyte to the isotopically labeled standard in the final extract. epa.gov This approach corrects for variations in extraction efficiency and matrix effects, leading to highly accurate and precise results. escholarship.orgepa.gov IDMS has been successfully applied to the analysis of PBBs and PCBs in various matrices, including human serum and environmental samples. escholarship.orgresearchgate.net The use of ¹³C₁₂-labeled PBB 153, for example, has been demonstrated in the analysis of PBBs in the presence of potentially interfering PBDEs. ebrary.net
Challenges and Advancements in Congener-Specific Analysis of Complex PBB Mixtures
The analysis of PBBs as a simple sum or as technical mixtures is often insufficient for a thorough risk assessment, as the toxicity and environmental fate of PBBs are highly dependent on the specific congener. epa.govtandfonline.com Therefore, congener-specific analysis is crucial.
A primary challenge is the chromatographic separation of the numerous PBB congeners, many of which have similar physical and chemical properties. mdpi.com The co-elution of different PBB congeners or of PBBs with other persistent organic pollutants like PCBs and PBDEs can complicate identification and quantification. nih.govebrary.net For example, the potential for co-elution of PBB 153 with BDE 154 requires high-resolution chromatographic techniques or advanced mass spectrometric methods for accurate measurement. ebrary.net
Furthermore, the composition of PBB mixtures found in environmental and biological samples can differ significantly from the original commercial formulations due to varying rates of degradation, metabolism, and bioaccumulation among congeners. epa.gov This necessitates analytical methods capable of identifying and quantifying a wide range of individual congeners, not just the most abundant ones in the technical mixtures.
Advancements in analytical instrumentation, particularly the coupling of high-resolution gas chromatography with advanced mass spectrometric techniques like HRMS and MS/MS, have significantly improved the ability to perform congener-specific analysis. thermofisher.comeurl-pops.eu The development of new stationary phases for GC columns has also enhanced the separation of complex PBB mixtures. ebrary.net Additionally, the use of multidimensional gas chromatography can provide even greater resolving power for the most complex samples. wur.nl As these analytical capabilities continue to improve, a more accurate understanding of the environmental distribution and toxicological risks of individual PBB congeners is becoming possible. nih.gov
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Polybrominated biphenyls (PBBs) |
| Polychlorinated biphenyls (PCBs) |
| Polybrominated diphenyl ethers (PBDEs) |
| PBB 153 (2,2',4,4',5,5'-Hexabromobiphenyl) |
| BDE 154 |
Metabolic Biotransformation Pathways in Biological Systems
In Vitro Metabolic Studies Using Cellular and Subcellular Models
In vitro metabolic studies are essential for elucidating the biotransformation pathways of xenobiotics without the complexities of a whole organism. These studies typically utilize subcellular fractions, such as liver microsomes, or cultured cells like hepatocytes, which contain the necessary enzymatic machinery for metabolism.
For PBBs, in vitro systems have demonstrated that metabolism is highly dependent on the congener's structure, particularly the number and position of bromine atoms. Studies using rat liver microsomes have shown that PBBs can be metabolized, although the rates and products vary significantly among congeners. For instance, the metabolism of PBB mixtures by microsomes from rats pre-treated with phenobarbital (B1680315) (PB) or 3-methylcholanthrene (B14862) (MC) leads to the formation of polar, ether-soluble metabolites. Research has indicated that PBB congeners with unsubstituted carbon atoms, especially in the para position, are more susceptible to metabolism.
While no specific studies using 2,3,4,6-tetrabromobiphenyl were identified in the reviewed literature, the general methodology would involve incubating the compound with liver microsomes from various species (e.g., rat, mouse, human) in the presence of an NADPH-generating system to fuel the activity of cytochrome P450 enzymes. nih.gov Subsequent analysis using techniques like gas chromatography-mass spectrometry (GC-MS) would identify and quantify the depletion of the parent compound and the formation of metabolites.
In Vivo Biotransformation Processes in Model Organisms
In vivo studies in model organisms provide a comprehensive view of a chemical's absorption, distribution, metabolism, and excretion. Research on commercial PBB mixtures, such as FireMaster BP-6, in rats and dogs has identified hydroxylated metabolites in excreta. This indicates that biotransformation does occur within the whole organism.
The pattern of bromine substitution is a key determinant of a PBB congener's fate in vivo. Congeners with fewer bromine atoms or those with adjacent unsubstituted carbon atoms are generally metabolized more readily. For example, studies with mice administered a PBB mixture showed a time-dependent induction of various metabolic enzymes, indicating a complex biological response to these compounds. tandfonline.comtandfonline.com Although specific data for this compound is not available, its structure, featuring an unsubstituted para-position (position 4'), suggests it would be susceptible to metabolic transformation in vivo.
Identification and Characterization of Biotransformation Products
The primary biotransformation pathways for PBBs lead to the formation of hydroxylated metabolites, methylsulfonyl derivatives, and reductive debromination products.
Hydroxylation is a primary metabolic pathway for PBBs, catalyzed mainly by cytochrome P450 monooxygenases. This process introduces a hydroxyl (-OH) group onto the biphenyl (B1667301) structure, increasing the compound's polarity and facilitating its excretion. The position of hydroxylation is influenced by the bromine substitution pattern. PBBs lacking bromine atoms at both para positions are more readily metabolized to hydroxylated products. While specific hydroxylated metabolites of this compound have not been characterized in the literature, studies on other PBBs confirm this as a major metabolic route.
Table 1: Examples of Hydroxylated Metabolites from Related Polyhalogenated Biphenyls (Note: Data for this compound is not available. The table shows examples from other congeners to illustrate the metabolic process.)
| Parent Compound | Metabolite | Reference System |
|---|---|---|
| 2,2',4,4',5,5'-Hexabromobiphenyl (B1200347) (PBB-153) | 6-hydroxy-2,2',4,4',5,5'-hexabromobiphenyl | Dog (feces, microbial metabolism) |
| 2,2',5,5'-Tetrachlorobiphenyl (PCB-52) | 3-hydroxy-2,2',5,5'-tetrachlorobiphenyl | Rat liver microsomes |
| 2,2',4,5,5'-Pentabromobiphenyl (PBB-101) | Hydroxylated metabolites | Rat liver microsomes |
The formation of methylsulfonyl (MeSO₂-) metabolites is another recognized biotransformation pathway for halogenated aromatic hydrocarbons like PCBs and PBBs. nih.govaaem.ploup.com This complex pathway involves the initial formation of an arene oxide via CYP-mediated oxidation, followed by conjugation with glutathione (B108866) (GSH), cleavage of the conjugate, and eventual oxidation to a methyl sulfone. These metabolites are known to be persistent and can accumulate in specific tissues, such as the lungs and liver. oup.com
Studies have identified various methylsulfonyl-PCB metabolites in human milk and wildlife. nih.govoup.com For PBBs, a metabolite identified as methylsulfonyl-2,2',4',5-tetrabromobiphenyl has been reported, demonstrating that this pathway is relevant for this class of compounds. cdc.gov Specific methylsulfonyl derivatives of this compound have not been documented.
Table 2: Methylsulfonyl Metabolites of Halogenated Biphenyls (Note: Specific data for this compound is not available.)
| Parent Compound Class | Example Metabolite | Matrix/Species |
|---|---|---|
| Polychlorinated Biphenyls (PCBs) | 4-MeSO₂-2,5,2',3',4'-pentaCB | Human milk nih.gov |
| Polychlorinated Biphenyls (PCBs) | 3-MeSO₂-2,5,2',4',5'-pentaCB | Human milk nih.gov |
| Polybrominated Biphenyls (PBBs) | Methylsulfonyl-2,2',4',5-tetrabromobiphenyl | Rat cdc.gov |
Reductive debromination involves the removal of bromine atoms, leading to the formation of less-brominated congeners. This process is particularly significant under anaerobic conditions, such as in sediments and the gastrointestinal tract, and is mediated by anaerobic microorganisms. asm.org Studies have shown that a wide range of PBBs can be completely dehalogenated to biphenyl. asm.org The specificity of debromination often follows the pattern of meta and para bromine removal being more favorable than the removal of ortho bromines. asm.org While this pathway has not been specifically demonstrated for this compound, it is highly probable given the results for other tetrabrominated biphenyls. asm.org This transformation can significantly alter the toxicity and environmental fate of the parent compound.
Table 3: Potential Reductive Debromination of this compound (Note: This table is illustrative, based on established debromination patterns for other PBBs. asm.org)
| Parent Compound | Potential Intermediate Products | Final Product |
|---|---|---|
| This compound | Tribromobiphenyls, Dibromobiphenyls, Monobromobiphenyls | Biphenyl |
Enzymatic Mechanisms and Cytochrome P450 Involvement in Metabolism
The oxidative metabolism of PBBs is primarily driven by the cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing monooxygenases found in high concentrations in the liver. tandfonline.comtandfonline.com Different CYP isoforms exhibit varying specificities for PBB congeners. PBB mixtures have been shown to induce both phenobarbital-type (e.g., CYP2B family) and 3-methylcholanthrene-type (e.g., CYP1A family) enzymes. tandfonline.comtandfonline.com This dual induction characteristic means that PBBs can alter the metabolism of a wide range of other substances. tandfonline.comtandfonline.com
The metabolism of a specific PBB congener depends on whether its structure allows it to fit into the active site of a particular CYP enzyme. The oxidation typically begins with the formation of a highly reactive arene oxide intermediate, which can then rearrange to form a stable hydroxylated metabolite or be conjugated with glutathione. acs.org The specific CYP enzymes involved in the metabolism of this compound have not been identified, but based on data from other PBBs and PCBs, isoforms such as CYP1A, CYP2B, and CYP3A would be the primary candidates for its biotransformation. acs.org
Theoretical and Computational Chemistry Approaches to Pbb Congeners
Molecular Conformation and Energetic Landscape Studies
The biological activity and environmental fate of PBBs are highly dependent on their three-dimensional structure, particularly the torsional angle between the two phenyl rings. The substitution pattern of bromine atoms significantly influences the molecule's ability to adopt a planar or non-planar conformation. The replacement of hydrogen atoms in the ortho positions (2, 2', 6, and 6') with bulky bromine atoms forces the benzene (B151609) rings to adopt a configuration with a larger angle, leading to a non-planar structure. iarc.fr Conversely, non-ortho and mono-ortho substituted PBBs can adopt a nearly planar configuration. iarc.fr
For 2,3,4,6-Tetrabromobiphenyl, which has two ortho-bromine atoms (at positions 2 and 6), a non-planar conformation is expected. Computational studies on related polybrominated diphenyl ethers (PBDEs), which share structural similarities with PBBs, have shown that congeners without tetra-ortho-bromination are conformationally flexible due to low energy barriers for the interconversion of stable conformers. researchgate.net The energetic landscape of these molecules can be mapped using computational methods to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how these molecules might interact with biological receptors.
Quantum Chemical Calculations (e.g., Semiempirical, Ab Initio, Density Functional Theory)
Quantum chemical calculations are essential for determining the electronic structure and properties of PBBs. These methods range in complexity and computational cost from semiempirical methods to more rigorous ab initio and Density Functional Theory (DFT) approaches.
Semiempirical Methods: Methods like AM1 have been used to perform conformational analyses of brominated diphenyl ethers, providing initial energy maps. researchgate.netbiochempress.com While computationally less demanding, they can provide reasonable starting points for more advanced calculations. researchgate.net
Ab Initio and Density Functional Theory (DFT): These methods provide more accurate descriptions of molecular properties. DFT, particularly with functionals like B3LYP, has been widely used to study halogenated aromatic compounds. researchgate.netresearchgate.netresearchgate.netresearchgate.net For molecules containing heavy atoms like bromine, it is important to use basis sets that can adequately describe them, sometimes including relativistic effects. researchgate.netmdpi.com DFT calculations can be used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties such as ionization potentials, electron affinities, and molecular orbital energies. researchgate.netresearchgate.netmdpi.com Studies on polychlorinated biphenyls (PCBs) have shown that DFT can provide optimized structures and key physicochemical properties. researchgate.net Research on PBDEs has demonstrated that DFT methods can yield results in good agreement with experimental data for structural parameters. researchgate.netmdpi.com
A comparative study on PBDEs found that the B3LYP/6-311+G(d) method provided better results for C-Br and C-O bond lengths compared to methods that included a relativistic effect model for bromine. researchgate.netmdpi.com The addition of an electron to these molecules, as studied in their anionic states, has been shown to weaken the C-Br bonds, which is a critical step in their reductive debromination. researchgate.netmdpi.com
| Computational Method | Application to Halogenated Biphenyls/Diphenyl Ethers | Key Findings |
| Semiempirical (AM1) | Conformational analysis of PBDEs. researchgate.netbiochempress.com | Provides energy maps indicating conformational flexibility. researchgate.net |
| DFT (B3LYP) | Structural optimization, electronic properties of PCBs and PBDEs. researchgate.netresearchgate.netresearchgate.netresearchgate.net | Good agreement with experimental structural data; predicts electronic properties and reactivity. researchgate.netresearchgate.netresearchgate.netmdpi.com |
| Ab Initio (MP2) | Investigation of non-covalent interactions in PBDEs. researchgate.net | Can be used to rule out certain intramolecular interactions. researchgate.net |
Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) Modeling
QSPR and QSAR models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties or biological activity, respectively. uninsubria.it These in silico methods are valuable for predicting the behavior of chemicals where experimental data is lacking and for prioritizing substances for further testing. uninsubria.it
QSPR models can predict key environmental fate parameters, such as the octanol-air partition coefficient (KOA) and vapor pressure (PL), which are crucial for assessing the long-range transport potential of pollutants. pjoes.comresearchgate.net For polyhalogenated biphenyls, 3D-QSPR models have been developed to predict these properties. pjoes.com For instance, a study on various halogenated biphenyls, including PBBs, used a log-normalized method to create a comprehensive activity parameter representing long-range migration ability. pjoes.com
Various molecular descriptors, including constitutional, charge-based, and quantum chemical descriptors, are used as inputs for these models. biochempress.compjoes.com A study on polyhalogenated biphenyls used the semiempirical AM1 method to calculate descriptors for a QSPR model of liquid chromatographic retention times, which included this compound in its dataset. biochempress.com
Computational tools can predict the metabolic fate of xenobiotics. Software like ADMET Predictor and MetaDrug can suggest potential metabolites by simulating the interaction of the parent compound with metabolic enzymes, primarily cytochrome P450 (P450) isoforms. nih.gov For instance, in silico predictions for several polychlorinated biphenyls suggested that CYP1A2, CYP2A6, CYP2B6, CYP2E1, and CYP3A4 are involved in their metabolism, leading to hydroxylated metabolites. nih.gov These predictions can then be verified through in vitro experiments with recombinant human enzymes. nih.gov Such studies are crucial for understanding the bioactivation of PBBs, as their hydroxylated metabolites can also be toxic.
Molecular Docking and Interaction Studies with Biological Receptors
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. diva-portal.orgdergipark.org.tr This method is widely used to understand the molecular basis of toxicity by examining the interactions between a toxicant and its biological target. diva-portal.org
For PBBs and their metabolites, molecular docking studies have been employed to investigate their interactions with various receptors, including:
Thyroid Hormone Receptors (TR): Hydroxylated PBBs are structurally similar to thyroid hormones and can interact with thyroid hormone receptors. Molecular docking has been used to analyze the binding energies and conformations of dihydroxylated PBDEs with TRα and TRβ, revealing that binding energy alone does not always correlate with agonistic or antagonistic activity. nih.gov
Transthyretin (TTR): TTR is a transport protein for thyroid hormones, and many environmental pollutants can bind to it. diva-portal.orgtandfonline.com Docking studies have shown how hydroxylated PBDEs can bind within the T4 binding sites of TTR, often driven by hydrophobic interactions and, in some cases, hydrogen bonds or cation-π interactions. tandfonline.com
Toll-like Receptors (TLR): Recent studies have used molecular docking to investigate the interaction of PBBs with immune receptors. For example, 3,3′,5,5′-Tetrabromobiphenyl (BB-80) and its hydroxylated metabolite were shown to bind to Toll-like receptor 4 (TLR4), suggesting a mechanism for their immunotoxicity. nih.gov The binding scores indicated stable interactions, with the hydroxylated metabolite forming hydrogen bonds with the receptor. nih.gov
These computational studies provide valuable insights into the potential mechanisms of action for this compound and other PBB congeners, guiding further toxicological research.
| Biological Receptor | Interacting Ligands | Key Findings from Docking Studies |
| Thyroid Hormone Receptor (TR) | Dihydroxylated PBDEs | Binding energy does not solely determine agonistic/antagonistic activity; protein conformational changes are crucial. nih.gov |
| Transthyretin (TTR) | Hydroxylated PBDEs | Binding is driven by hydrophobic interactions, with contributions from hydrogen bonds and cation-π interactions. tandfonline.com |
| Toll-like Receptor 4 (TLR4) | 3,3′,5,5′-Tetrabromobiphenyl (BB-80) and its hydroxylated metabolite | Stable binding suggests a mechanism for immunotoxicity; the hydroxylated metabolite forms hydrogen bonds with TLR4. nih.gov |
Ecotoxicological Research Frameworks and Environmental Monitoring of Pbbs
Methodological Approaches for Assessing Environmental Bioavailability and Exposure
The assessment of environmental bioavailability and exposure of 2,3,4,6-tetrabromobiphenyl, a specific congener of polybrominated biphenyls (PBBs), involves a variety of sophisticated methodological approaches. These methods are crucial for understanding the potential risks this compound poses to ecosystems.
A key aspect of assessing bioavailability is the use of in vitro and in vivo studies. For instance, the parallelogram approach has been utilized to estimate human percutaneous bioavailability of brominated flame retardants (BFRs) by integrating data from in vitro studies on human and rat skin with in vivo data from rats. nih.govnih.gov This method allows for the prediction of a substance's absorption in humans following dermal contact. nih.gov Studies on other BFRs, such as 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), have shown that dermal absorption can be a significant exposure route, with a substantial percentage of the applied dose becoming systemically available. nih.govnih.gov
Bioaccumulation and bioconcentration factors (BCFs) are critical metrics for assessing the bioavailability of PBBs in aquatic environments. BCF values for various PBB congeners have been determined in species like juvenile Atlantic salmon and guppies. cdc.gov These studies have shown that BCF values tend to increase with the degree of bromination up to tetrabromobiphenyls, after which they may decrease for higher brominated congeners. cdc.gov For example, whole-body BCF values have been determined for several PBBs, including 2,3',4',5-tetrabromobiphenyl. cdc.gov
Quantitative structure-activity relationship (QSAR) models offer a computational approach to predict the toxicological properties and environmental behavior of chemicals like this compound. uninsubria.it These in silico models are valuable for filling data gaps, prioritizing chemicals for further testing, and supporting hazard and risk assessments, especially for emerging contaminants with limited experimental data. uninsubria.it
Environmental monitoring relies on advanced analytical techniques to detect and quantify PBBs in various matrices. Gas chromatography/mass spectrometry (GC/MS) is a standard method for the analysis of these compounds in environmental samples. env.go.jp Furthermore, innovative biosensor technologies are being developed for the rapid and sensitive detection of BFRs, including PBBs, in environmental matrices like water and dust. frontiersin.org These biosensors offer the potential for real-time monitoring and cost-effective screening of contaminants. frontiersin.org
Interactive Data Table: Methodological Approaches for Bioavailability and Exposure Assessment
| Methodological Approach | Description | Application to PBBs/BFRs | Key Findings/Metrics |
| Parallelogram Approach | Integrates in vitro (human and animal skin) and in vivo (animal) data to predict human dermal absorption. nih.govnih.gov | Estimation of human percutaneous bioavailability of BFRs. nih.govnih.gov | Can predict the percentage of a dermally applied dose that becomes systemically available. nih.gov |
| Bioconcentration Factor (BCF) Studies | Measures the accumulation of a chemical in an organism from water. cdc.gov | Determined for various PBB congeners in aquatic species. cdc.gov | BCF values vary with the degree of bromination; for example, values have been determined for mono- to tetra-bromobiphenyl congeners. cdc.gov |
| Quantitative Structure-Activity Relationship (QSAR) Models | Computational models that predict the properties of chemicals based on their molecular structure. uninsubria.it | Used to characterize the (eco-)toxicological profile and environmental behavior of BFRs. uninsubria.it | Helps in prioritizing hazardous chemicals for experimental testing. uninsubria.it |
| Gas Chromatography/Mass Spectrometry (GC/MS) | An analytical chemistry method for identifying and quantifying different substances within a test sample. env.go.jp | Standard method for analyzing PBBs in environmental samples. env.go.jp | Provides precise concentration data of specific congeners in various media. |
| Biosensors | Analytical devices that combine a biological component with a physicochemical detector for the detection of chemical substances. frontiersin.org | Development of electrochemical and optical biosensors for rapid detection of BFRs. frontiersin.org | Offer rapid, sensitive, and cost-effective screening of environmental contamination. frontiersin.org |
Conceptual Frameworks for Ecological Risk Assessment
The ecological risk assessment (ERA) of this compound is guided by established conceptual frameworks developed by regulatory bodies like the U.S. Environmental Protection Agency (EPA). epa.gov These frameworks provide a structured approach to evaluate the potential adverse effects of chemical stressors on the environment. epa.govrmpcecologia.com
The ERA process is typically divided into three main phases: problem formulation, analysis, and risk characterization. epa.govrmpcecologia.comresearchgate.net
Problem Formulation: This initial phase is a planning and scoping process that defines the goals, scope, and focus of the risk assessment. epa.govrmpcecologia.com It involves identifying the stressors (in this case, this compound), the ecosystems potentially at risk, and the specific ecological values to be protected, known as assessment endpoints. epa.govresearchgate.net A key output of this phase is the development of a conceptual model, which is a working hypothesis illustrating how the contaminant might affect the ecological components of the environment. rmpcecologia.comornl.gov This model describes the sources, transport pathways, and potential exposure routes for receptors. ornl.gov
Analysis Phase: This phase involves the technical evaluation of data on the potential exposure and ecological effects of the stressor. rmpcecologia.com It comprises two interactive components:
Characterization of Exposure: This involves analyzing the environmental fate and transport of this compound to determine the concentration to which ecological receptors may be exposed.
Characterization of Ecological Effects: This part of the analysis examines the relationship between the dose or concentration of the stressor and the magnitude of the ecological response. rmpcecologia.com This can involve reviewing existing ecotoxicity data or conducting new studies.
Risk Characterization: In the final phase, the information from the analysis phase is integrated to estimate the likelihood of adverse ecological effects occurring as a result of exposure to this compound. epa.govresearchgate.net This involves comparing exposure levels with effect levels to determine the risk. The uncertainties associated with the assessment are also described in this phase.
A more recent and complementary framework is the Adverse Outcome Pathway (AOP). An AOP is a conceptual construct that links a molecular initiating event to an adverse outcome at a biologically relevant level of organization. nih.gov This framework is particularly useful for translating mechanistic data from molecular and biochemical studies into endpoints that are meaningful for ecological risk assessment, such as effects on survival, development, and reproduction. nih.gov For PBT (Persistent, Bioaccumulative, and Toxic) chemicals like PBBs, refined risk assessment approaches are being developed that consider factors like the chemical's mode of action and use toxicokinetic data to better estimate internal safe levels. ecetoc.org
Environmental Monitoring Programs and Trend Analysis in Contaminated Regions
Environmental monitoring programs are essential for tracking the levels and trends of persistent organic pollutants (POPs) like this compound in the environment. These programs often focus on regions with known contamination or areas susceptible to long-range transport of pollutants, such as the polar regions. frontiersin.orgunipa.it
In the past, significant environmental contamination with PBBs occurred due to industrial releases and accidental contamination events. cdc.gov For instance, the accidental mixing of the commercial PBB product FireMaster BP-6 with cattle feed in Michigan led to widespread contamination of farms and the surrounding environment. cdc.gov Monitoring in such areas has involved analyzing soil and sediment samples, which have shown the persistence of PBBs over time. cdc.gov
Monitoring programs often analyze a variety of environmental media, including water, sediment, soil, and biota. frontiersin.orgmiljodirektoratet.no Biota, such as fish and mussels, are frequently used as indicators of bioaccumulation and to assess risks to the food web. miljodirektoratet.noservice.gov.uk For example, monitoring in large Norwegian lakes has included the analysis of various trophic levels, from zooplankton to top predator fish, to understand the biomagnification of contaminants. miljodirektoratet.no
Trend analysis of monitoring data can reveal changes in contaminant levels over time, which can be influenced by regulatory actions and changes in industrial use. For example, monitoring of polybrominated diphenyl ethers (PBDEs), a related class of BFRs, in the UK has shown a decrease in concentrations in wastewater treatment works effluent following restrictions on their use. service.gov.uk This suggests that regulatory measures can be effective in reducing environmental contamination.
In remote regions like the Arctic and Antarctic, monitoring programs have detected the presence of PBBs and other POPs, indicating their capacity for long-range atmospheric transport. frontiersin.orgunipa.it The data from these programs are crucial for understanding the global distribution of these contaminants and their potential impacts on sensitive polar ecosystems. unipa.it
Interactive Data Table: Key Aspects of Environmental Monitoring Programs for PBBs
| Aspect | Description | Examples/Findings |
| Contaminated Sites | Areas with historical or ongoing sources of PBB contamination. cdc.gov | The Michigan PBB contamination incident resulted in high levels of PBBs in soil on affected farms. cdc.gov |
| Monitored Media | Environmental compartments analyzed for PBBs. frontiersin.orgmiljodirektoratet.no | Soil, sediment, water, and biota (fish, mussels, zooplankton). cdc.govfrontiersin.orgmiljodirektoratet.no |
| Indicator Species | Organisms used to monitor the bioaccumulation and effects of contaminants. miljodirektoratet.noservice.gov.uk | Fish and blue mussels are used to monitor PBDE levels and assess risks in aquatic ecosystems. service.gov.uk |
| Trend Analysis | The study of changes in contaminant concentrations over time. service.gov.uk | Decreasing trends of some PBDEs have been observed in wastewater effluent following regulatory bans. service.gov.uk |
| Remote Regions | Areas far from primary sources, such as the polar regions, where POPs can accumulate via long-range transport. frontiersin.orgunipa.it | PBBs and other POPs have been detected in the Arctic and Antarctic, highlighting their global distribution. frontiersin.orgunipa.it |
Development of Ecological Early Warning Indicator Systems
Ecological early warning indicator systems are being developed to provide timely signals of potential environmental harm from chemical contaminants, including this compound. These systems aim to move beyond traditional retrospective risk assessment towards a more proactive approach to environmental protection. eu-parc.eusintef.no
A key component of these systems is the use of effect-based monitoring (EBM) and effect-directed analysis (EDA). eu-parc.eu EBM utilizes bioassays to screen for the biological effects of environmental samples, while EDA is used to identify the specific chemicals responsible for the observed toxicity. eu-parc.eu This approach can help to identify emerging chemical hazards in various environmental matrices. eu-parc.eu
The development of these systems often involves a multi-step process, starting with the identification of key attributes of a resilient system and then defining specific issues and measurable indicators. sintef.no In the context of ecotoxicology, this can involve identifying early biological responses to chemical exposure that can serve as indicators of potential adverse effects at higher levels of biological organization.
For example, studies on the effects of PBBs and their transformation products on organisms like zebrafish have provided insights that can inform the development of early warning indicators. mdpi.com Changes in developmental markers, such as hatching rate, survival rate, and malformation rate, as well as alterations in the immune system, can serve as sensitive indicators of developmental toxicity and immunotoxicity. mdpi.com Such data can provide a theoretical basis for establishing ecological early warning systems. mdpi.com
The concept of resilience engineering, which focuses on the ability of a system to recognize, adapt to, and cope with unexpected events, is also being applied to the development of early warning indicators. sintef.no This involves identifying factors that contribute to the successful management of risks and developing indicators to monitor these factors.
Ultimately, the goal of these early warning systems is to systematically identify potential risks at an early stage, allowing for timely interventions to protect ecosystems. nih.govmass.edu
Future Research Directions and Regulatory Implications for 2,3,4,6 Tetrabromobiphenyl and Pbbs
Addressing Data Gaps in Congener-Specific Environmental Fate and Metabolism
A significant challenge in assessing the environmental risk of PBBs is that toxicity and environmental behavior are highly dependent on the specific congener. cdc.gov Historically, toxicity studies were often conducted with technical PBB mixtures, such as FireMaster®, whose congener composition differs from what is now found in the environment due to weathering and metabolic processes. wiley.com This creates uncertainty when trying to establish health-based guidance values from historical data. wiley.com
There are 209 possible PBB congeners, but much of the research has focused on the most abundant components of commercial mixtures, like 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (BB-153). wiley.comcdc.gov Consequently, there is a lack of comprehensive data on the environmental fate, transport, and metabolism of many individual congeners, including 2,3,4,6-Tetrabromobiphenyl. cdc.gov Higher brominated biphenyls can undergo photolysis and reductive debromination, producing lower brominated congeners that may have different toxicological profiles and are more bioavailable. wiley.comdiva-portal.org
Future research must prioritize congener-specific studies to fill these critical data gaps. This includes investigating abiotic and biotic degradation pathways and the potential for biotransformation into more or less toxic compounds, such as hydroxylated metabolites. mdpi.comdiva-portal.org Understanding these processes is crucial for accurate risk assessment and developing effective management strategies. cdc.govnih.gov
Table 1: Key Research Gaps in PBB Environmental Fate
| Research Area | Description of Data Gap | Implication for Risk Assessment |
| Congener-Specific Fate | Lack of data on the environmental transport and degradation pathways for less common congeners like this compound. cdc.govvulcanchem.com | Inaccurate prediction of environmental persistence and distribution. |
| Metabolism & Transformation | Limited understanding of how different PBB congeners are metabolized in various species and the formation of byproducts (e.g., debromination, hydroxylation). wiley.comdiva-portal.org | Underestimation of total risk if metabolic products are more toxic or bioavailable. |
| Bioavailability | Insufficient information on the bioavailability of PBBs from different environmental media (e.g., soil, sediment) over time. cdc.gov | Difficulty in correlating environmental concentrations with actual exposure and uptake in organisms. |
| Long-Range Transport | While PBBs are found in remote regions like the Arctic, the specific mechanisms and influencing factors for congener-specific long-range transport require further study. pops.int | Incomplete understanding of the global distribution and potential for contamination in pristine environments. |
Integration of Omics Technologies in Environmental Research (e.g., Exposomics)
The advent of "omics" technologies—such as metabolomics, proteomics, and transcriptomics—is revolutionizing environmental health research. emory.edunih.gov These high-throughput methods allow for the comprehensive analysis of molecules within a biological system, providing insights into the mechanisms of toxicity and the biological responses to chemical exposures. researchgate.netmdpi.com
For PBBs, the integration of these technologies is particularly valuable in the context of exposomics. The exposome concept aims to capture the totality of environmental exposures an individual experiences over a lifetime and their corresponding biological responses. mdpi.comresearchgate.netimperial.ac.uk
Key applications include:
Metabolomics: By analyzing the full suite of metabolites in a biological sample (e.g., blood, urine), researchers can identify metabolic pathways that are perturbed by PBB exposure. researchgate.net This can reveal early biological effects and provide mechanism-based biomarkers of exposure and response, linking an external dose to an internal biological effect. researchgate.net
Exposome-Wide Association Studies (EWAS): This agnostic approach systematically investigates associations between a wide range of environmental exposures and health outcomes. nih.gov By including PBBs in EWAS, researchers can better understand their health impacts in the context of complex chemical mixtures that people are realistically exposed to. nih.govbiorxiv.org
Bioremediation Enhancement: Omics can be used to study the metabolic pathways that microorganisms use to degrade pollutants. researchgate.net This knowledge can then be applied to optimize bioremediation strategies for PBBs by identifying or engineering microbes with enhanced degradative capabilities. researchgate.net
The use of omics provides a more holistic understanding of how PBBs interact with biological systems, moving beyond single-congener, single-endpoint studies to a more systems-level approach that is essential for understanding the health risks of these persistent chemicals. emory.edumdpi.com
Policy and Regulatory Science for Persistent Organic Pollutants
Effective management of POPs like PBBs requires a strong foundation in regulatory science, which is the science of developing and evaluating tools, standards, and approaches to assess the safety, efficacy, quality, and performance of regulated products. uga.eduaacr.org For environmental contaminants, this involves generating the scientific data needed to inform policy decisions and regulatory actions. escholarship.org
Future policy and regulatory efforts for PBBs should focus on several key areas:
Modernizing Risk Assessment: Moving away from reliance on data from outdated technical mixtures and incorporating new data from congener-specific studies and omics technologies. wiley.comnih.gov This will allow for more accurate characterization of the risks posed by the PBB mixtures currently found in the environment.
International Cooperation: Since POPs undergo long-range environmental transport, their regulation requires international agreements and cooperation. pops.int Continued support for conventions like the Stockholm Convention, which lists hexabromobiphenyl, is crucial for global control.
Facilitating Scientific Exchange: Creating forums where scientists, policymakers, industry stakeholders, and the public can exchange information is vital. aacr.orgcirsci.org This ensures that regulatory decisions are based on the best available science and that research efforts are aligned with policy needs. who.int
Developing Regulatory Frameworks for New Technologies: As novel remediation and monitoring technologies are developed, regulatory agencies must establish clear pathways for their evaluation and approval to ensure they are both effective and safe for environmental application. uga.edu
The ultimate goal of regulatory science in this context is to provide a robust, evidence-based foundation for policies that protect human health and the environment from the legacy and future risks of persistent organic pollutants.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,3,4,6-Tetrabromobiphenyl with high purity?
- Methodological Answer : Synthesis typically involves bromination of biphenyl using controlled stoichiometry and catalysts (e.g., FeBr₃ or AlBr₃) under inert conditions. Purification steps include column chromatography with silica gel or alumina, followed by recrystallization in non-polar solvents like hexane. Structural analogs like 2,2',4,5'-Tetrabromobiphenyl (PBB-49) are synthesized via similar protocols . Purity validation requires GC-MS or HPLC coupled with UV detection, ensuring no residual catalysts or byproducts.
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²D-COSY) identifies substitution patterns by analyzing coupling constants and chemical shifts. High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₂H₆Br₄; MW 469.79). Fourier-transform infrared spectroscopy (FTIR) verifies C-Br stretching vibrations (~500–600 cm⁻¹). X-ray crystallography provides definitive confirmation of stereochemistry for crystalline derivatives .
Q. What chromatographic techniques are optimal for detecting this compound in environmental samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is preferred due to high sensitivity for brominated compounds. Use non-polar capillary columns (e.g., DB-5MS) and internal standards like 3,3',4,4'-Tetrabromobiphenyl to correct for matrix effects. For complex matrices, pre-cleanup with alumina columns removes interfering chlorinated or non-polar contaminants . Liquid chromatography (HPLC) with diode-array detection (DAD) is an alternative for thermally labile samples.
Advanced Research Questions
Q. How does the bromine substitution pattern in this compound influence its environmental persistence compared to other congeners?
- Methodological Answer : The 2,3,4,6-substitution reduces symmetry, potentially increasing resistance to microbial degradation. Comparative studies using OECD 301/302 biodegradation tests can assess persistence. Hydrophobicity (log Kₒw) and vapor pressure measurements predict bioaccumulation potential. For example, 3,3',5,5'-Tetrabromobiphenyl has a log Kₒw >6 and vapor pressure <1×10⁻⁶ mmHg, suggesting high persistence . Congener-specific half-life studies in soil/water systems are critical for risk assessment.
Q. What experimental approaches are used to assess the toxicokinetics of this compound in mammalian models?
- Methodological Answer : In vivo studies involve dosing rodents with ¹⁴C-labeled compound to track absorption, distribution, metabolism, and excretion (ADME). Liquid scintillation counting quantifies radioactivity in tissues. In vitro hepatic microsomal assays identify cytochrome P450-mediated metabolites. Toxicokinetic modeling (e.g., compartmental analysis) calculates parameters like clearance and bioavailability. For structurally similar PBBs, hydroxylated metabolites are detected via LC-MS/MS, implicating oxidative metabolic pathways .
Q. What strategies mitigate co-elution issues when analyzing this compound alongside other brominated biphenyls using GC-MS?
- Methodological Answer : Two-dimensional GC×GC-MS enhances resolution by separating co-eluting congeners on orthogonal columns (e.g., non-polar × mid-polar). Isotope dilution with ¹³C-labeled analogs improves quantification accuracy. Fractionation via alumina column cleanup isolates coplanar congeners, as demonstrated for Aroclor PCB mixtures . Retention time locking (RTL) and spectral deconvolution software (e.g., AMDIS) further reduce false positives.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported physicochemical properties of this compound across studies?
- Methodological Answer : Cross-validate data using certified reference materials (CRMs) from accredited suppliers (e.g., AccuStandard). For melting/boiling points, differential scanning calorimetry (DSC) under controlled heating rates minimizes errors. Discrepancies in log Kₒw values may arise from measurement techniques (shake-flask vs. HPLC); standardized OECD 117 protocols are recommended. Peer-reviewed databases like NIST WebBook provide vetted data for benchmarking .
Tables for Key Parameters
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
